1H-Indazole, 5-(4-methoxyphenoxy)-: Chemical Structure, Synthesis, and Kinase Inhibition Profiling
1H-Indazole, 5-(4-methoxyphenoxy)-: Chemical Structure, Synthesis, and Kinase Inhibition Profiling
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for indole and benzimidazole rings due to its superior hydrogen-bonding capacity and metabolic stability. Specifically, 1H-indazole, 5-(4-methoxyphenoxy)- and its downstream derivative, 5-(4-methoxyphenoxy)-1H-indazole-3-carbaldehyde, serve as critical building blocks in the synthesis of potent receptor tyrosine kinase (RTK) and c-ABL inhibitors[1][2].
This technical guide provides an in-depth analysis of the 5-(4-methoxyphenoxy)-1H-indazole structural rationale, the mechanistic causality behind its optimized synthesis via indole nitrosation, and its application in advanced drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The strategic placement of a 4-methoxyphenoxy group at the 5-position of the indazole core is not arbitrary. In the context of kinase inhibition, the indazole nitrogen atoms act as a hinge-binding motif within the ATP-binding pocket of the kinase[2]. The flexible ether linkage of the phenoxy group allows the 4-methoxy-substituted aromatic ring to project deeply into an adjacent hydrophobic pocket (often the DFG-out allosteric site or a specific hydrophobic sub-pocket), significantly enhancing binding affinity and target selectivity.
Quantitative Physicochemical Data
The following table summarizes the physicochemical properties of the core building block and its highly active c-ABL inhibitor derivative[3][4].
| Property | 5-(4-methoxyphenoxy)-1H-indazole-3-carbaldehyde | 3-Benzimidazol-2-yl-1H-indazole Derivative (CAS 882798-10-9) |
| Molecular Formula | C₁₅H₁₂N₂O₃ | C₃₁H₃₄N₆O₂ |
| Molecular Weight | 268.27 g/mol | 522.65 g/mol |
| LogP (Estimated) | ~3.2 | 5.9 |
| H-Bond Donors | 1 | 2 |
| H-Bond Acceptors | 4 | 6 |
| Rotatable Bonds | 3 | 6 |
| Topological Polar Surface Area | 58.2 Ų | 82.3 Ų |
Mechanistic Pathway: The Indole-to-Indazole Ring Expansion
The most efficient route to 3-substituted indazoles begins with the direct nitrosation of the corresponding indole. Historically, treating electron-rich indoles (like 5-(4-methoxyphenoxy)indole) with sodium nitrite ( NaNO2 ) and hydrochloric acid ( HCl ) resulted in poor yields due to the rapid formation of deep-red dimers[5][6].
To overcome this, modern protocols employ a reverse addition methodology under meticulously controlled pH conditions.
Causality Behind Experimental Choices
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Reverse Addition (Syringe Pump): Slowly adding the indole to the nitrosonium solution keeps the local concentration of the unreacted indole extremely low. This effectively suppresses the nucleophilic attack of the starting material onto the highly reactive 1-nitroso intermediate, preventing dimerization[5].
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Limiting Acid Stoichiometry: HCl is used as the limiting reagent (2.7 equivalents relative to 8.0 equivalents of NaNO2 ). This maintains a near-neutral pH, preventing the rapid decomposition of the active nitrosating species (e.g., H2ONO+ , N2O3 , or NOCl ) and minimizing acid-catalyzed degradation[6].
Workflow for the synthesis of 3-benzimidazol-2-yl-1H-indazole derivatives.
Step-by-Step Experimental Protocols
The following protocols represent a self-validating system for synthesizing the 5-(4-methoxyphenoxy)-1H-indazole core and its subsequent conversion into a kinase inhibitor[3][6].
Protocol 1: Synthesis of 5-(4-methoxyphenoxy)-1H-indazole-3-carbaldehyde
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Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve NaNO2 (8.0 equiv, 8.0 mmol) in 4 mL of deionized water and 3 mL of DMF. Cool the mixture to 0 °C using an ice bath.
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Controlled Acidification: Slowly add 2N aqueous HCl (2.7 equiv, 2.7 mmol) dropwise to the solution. Maintain the mixture under an argon atmosphere for 10 minutes to allow the equilibrium of nitrosating species to establish.
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Reverse Addition: Dissolve 5-(4-methoxyphenoxy)indole (1.0 equiv, 1.0 mmol) in 3 mL of DMF. Using a syringe pump, add this indole solution dropwise to the nitrosating mixture at 0 °C over a strict 2-hour period.
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Ring Expansion & Formylation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. The intermediate undergoes ring-opening and subsequent closure to form the formylated indazole.
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Workup & Purification: Extract the aqueous mixture three times with ethyl acetate (EtOAc). Wash the combined organic layers with water and brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure aldehyde.
Protocol 2: Oxidative Condensation to 3-Benzimidazol-2-yl-1H-indazole
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Schiff Base Formation: Combine 5-(4-methoxyphenoxy)-1H-indazole-3-carbaldehyde (1.0 equiv) and 4-(4-(piperidin-1-yl)piperidin-1-yl)benzene-1,2-diamine (1.0 equiv) in a solvent mixture of N-methylpyrrolidone (NMP) and ethanol.
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Oxidative Cyclization: Add a catalytic amount of Palladium on activated charcoal (Pd/C). Stir the reaction mixture vigorously under an air atmosphere at elevated temperature (e.g., 80 °C) for 6.5 hours[3]. The oxygen acts as the terminal oxidant to drive the aromatization of the newly formed benzimidazole ring.
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Isolation: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify the resulting crude product via preparative HPLC to isolate the final c-ABL inhibitor.
Pharmacological Application: c-ABL Kinase Inhibition
The functionalization of the 1H-indazole-3-carbaldehyde into a 3-benzimidazol-2-yl derivative yields a highly potent scaffold for inhibiting c-ABL, a non-receptor tyrosine kinase whose constitutive activation (via the BCR-ABL fusion protein) is the primary driver of Chronic Myeloid Leukemia (CML)[1][7].
The indazole acts as the primary hinge binder, while the benzimidazole moiety extends into the ribose-binding pocket. The 5-(4-methoxyphenoxy) group provides critical van der Waals interactions within the hydrophobic sub-pocket, preventing the kinase from adopting its active conformation and halting downstream leukemogenic signaling pathways (such as STAT5 and CRKL).
Mechanism of action for c-ABL kinase inhibition by indazole derivatives.
References
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Design and structure-activity relationship of 3-benzimidazol-2-yl-1H-indazoles as inhibitors of receptor tyrosine kinases. McBride CM, Renhowe PA, et al. Bioorganic & Medicinal Chemistry Letters, 2006, 16(13):3595-9. URL:[Link]
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An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 2018, 8, 13747-13752. URL:[Link]
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2-(5-(4-methoxyphenoxy)-1H-indazol-3-yl)-5-(4-(piperidin-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole (CAS 882798-10-9). MolAid Chemical Database. URL:[Link]
Sources
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- 3. 2-(5-(4-methoxyphenoxy)-1H-indazol-3-yl)-5-(4-(piperidin-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole - CAS号 882798-10-9 - 摩熵化学 [molaid.com]
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